Cas no 38373-55-6 (2-Benzylamino-5-bromopyrimidine)

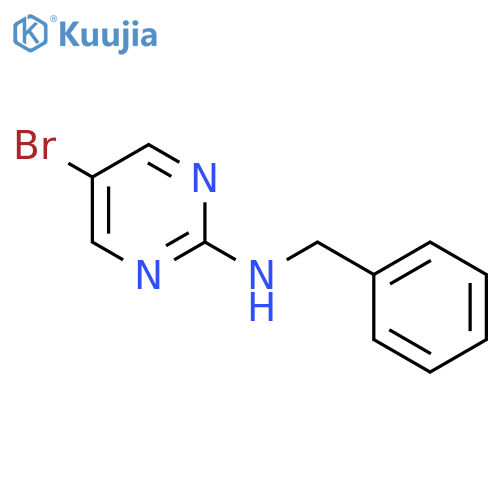

38373-55-6 structure

商品名:2-Benzylamino-5-bromopyrimidine

CAS番号:38373-55-6

MF:C11H10BrN3

メガワット:264.121201038361

MDL:MFCD00483264

CID:856645

PubChem ID:5139142

2-Benzylamino-5-bromopyrimidine 化学的及び物理的性質

名前と識別子

-

- 2-BENZYLAMINO-5-BROMOPYRIMIDINE

- N-Benzyl-5-bromopyrimidin-2-amine

- AB06312

- DTXSID80408686

- BS-28283

- DB-364607

- CS-0193734

- BENZYL-(5-BROMO-PYRIMIDIN-2-YL)-AMINE

- SR-01000384003

- SEJMYSXXRMYOGT-UHFFFAOYSA-N

- AKOS013188470

- SR-01000384003-1

- SCHEMBL1395088

- 38373-55-6

- MFCD00483264

- E89471

- 2-Benzylamino-5-bromopyrimidine

-

- MDL: MFCD00483264

- インチ: InChI=1S/C11H10BrN3/c12-10-7-14-11(15-8-10)13-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15)

- InChIKey: SEJMYSXXRMYOGT-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CN=C2NC=C(C=N2)Br

計算された属性

- せいみつぶんしりょう: 263.00600

- どういたいしつりょう: 263.00581g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 175

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 414.3±47.0 °C at 760 mmHg

- フラッシュポイント: 204.4±29.3 °C

- PSA: 41.04000

- LogP: 2.27310

- じょうきあつ: 0.0±1.0 mmHg at 25°C

2-Benzylamino-5-bromopyrimidine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Benzylamino-5-bromopyrimidine 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-Benzylamino-5-bromopyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB274388-1g |

2-Benzylamino-5-bromopyrimidine, 98%; . |

38373-55-6 | 98% | 1g |

€178.00 | 2025-02-16 | |

| abcr | AB274388-5g |

2-Benzylamino-5-bromopyrimidine, 98%; . |

38373-55-6 | 98% | 5g |

€450.00 | 2025-02-16 | |

| Fluorochem | 218643-1g |

N-Benzyl-5-bromopyrimidin-2-amine |

38373-55-6 | 95% | 1g |

£100.00 | 2022-03-01 | |

| Chemenu | CM165285-25g |

N-Benzyl-5-bromopyrimidin-2-amine |

38373-55-6 | 95% | 25g |

$746 | 2021-08-05 | |

| Fluorochem | 218643-10g |

N-Benzyl-5-bromopyrimidin-2-amine |

38373-55-6 | 95% | 10g |

£525.00 | 2022-03-01 | |

| 1PlusChem | 1P00CKG5-1g |

2-Benzylamino-5-bromopyrimidine |

38373-55-6 | 98% | 1g |

$81.00 | 2025-02-26 | |

| 1PlusChem | 1P00CKG5-10g |

2-Benzylamino-5-bromopyrimidine |

38373-55-6 | 98% | 10g |

$613.00 | 2025-02-26 | |

| Fluorochem | 218643-25g |

N-Benzyl-5-bromopyrimidin-2-amine |

38373-55-6 | 95% | 25g |

£1050.00 | 2022-03-01 | |

| Chemenu | CM165285-25g |

N-Benzyl-5-bromopyrimidin-2-amine |

38373-55-6 | 95% | 25g |

$700 | 2023-02-17 | |

| abcr | AB274388-1 g |

2-Benzylamino-5-bromopyrimidine; 98% |

38373-55-6 | 1g |

€178.00 | 2023-04-26 |

2-Benzylamino-5-bromopyrimidine 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

3. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

38373-55-6 (2-Benzylamino-5-bromopyrimidine) 関連製品

- 68551-17-7(Isoalkanes, C10-13)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:38373-55-6)2-Benzylamino-5-bromopyrimidine

清らかである:99%

はかる:25g

価格 ($):654.0